molecular formula C11H15ClO2 B8372897 5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol

5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol

Cat. No. B8372897
M. Wt: 214.69 g/mol
InChI Key: AZNXLQAUUVZWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol is a useful research compound. Its molecular formula is C11H15ClO2 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-2-(3-hydroxypentan-3-yl)phenol

InChI

InChI=1S/C11H15ClO2/c1-3-11(14,4-2)9-7-8(12)5-6-10(9)13/h5-7,13-14H,3-4H2,1-2H3

InChI Key

AZNXLQAUUVZWLG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=C(C=CC(=C1)Cl)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 124.8 g of ethyl iodide in 200 ml of anhydrous ether was added dropwise to a stirred dispersion of 19.5 g of magnesium turnings in 100 ml of anhydrous ether and the mixture was refluxed for 45 minutes and cooled in a ice water bath. A solution of 37.2 g of ethyl 5-chloro-salicylate in 120 ml of anhydrous ether was added thereto dropwise and the ether was distilled off while being replaced with 350 ml of anhydrous benzene. The solution was refluxed for 6 hours and was then cooled to room temperature and poured into an ice solution of 2 N hydrochloric acid. The decanted aqueous phase was washed 3 times with 75 ml of ether and the ether phase was washed twice with 100 ml of water until the wash water was neutral. The organic phase was dried over magnesium sulfate, was treated with activated carbon and was filtered. The filtrate was evaporated to dryness to obtain 38.3 g of raw product which was crystallized from 100 ml of cyclohexane and dried to obtain 27.5 g of 5-chloro-α,α-diethyl-2-hydroxy-benzene-methanol melting at 76° C.
Quantity
124.8 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

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